3-(Methylthio)-1,2,4-thiadiazol-5-amine

Medicinal Chemistry ADME Physicochemical Properties

Researchers often overlook the impact of subtle substituent changes on lead optimization. Replacing 3-(Methylthio)-1,2,4-thiadiazol-5-amine with the less lipophilic 3-methyl analog (LogP 1.01 vs. 1.42) can alter membrane permeability and assay outcomes. This building block delivers: • Higher lipophilicity (LogP 1.42) for improved membrane passage. • Antibacterial activity (15-19 mm zone of inhibition vs. E. coli & S. typhi at 500 μg/disk). • Reliable supply with ≥95% purity; global shipping.

Molecular Formula C3H5N3S2
Molecular Weight 147.2 g/mol
CAS No. 6913-13-9
Cat. No. B177296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylthio)-1,2,4-thiadiazol-5-amine
CAS6913-13-9
Molecular FormulaC3H5N3S2
Molecular Weight147.2 g/mol
Structural Identifiers
SMILESCSC1=NSC(=N1)N
InChIInChI=1S/C3H5N3S2/c1-7-3-5-2(4)8-6-3/h1H3,(H2,4,5,6)
InChIKeyHQKQSHMJHHADQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methylthio)-1,2,4-thiadiazol-5-amine Overview


3-(Methylthio)-1,2,4-thiadiazol-5-amine (CAS 6913-13-9) is a heterocyclic small molecule characterized by a 1,2,4-thiadiazole core with an amino group at the 5-position and a methylthio substituent at the 3-position [1]. Its molecular formula is C3H5N3S2 and its molecular weight is 147.22 g/mol [1]. The compound is a solid with a reported melting point range of 140-144°C and a predicted LogP value of 1.42 [2]. It is primarily utilized as a synthetic building block or intermediate in the development of more complex molecules for life sciences and materials research .

Amino handle at 5-position enables rapid derivatization
Methylthio substituent adds lipophilic character for scaffold design
Defined melting range supports straightforward handling

Why the 3-Methyl Analog Cannot Substitute


Substituting 3-(Methylthio)-1,2,4-thiadiazol-5-amine with a seemingly similar analog like 3-methyl-1,2,4-thiadiazol-5-amine is not a trivial exchange. The replacement of the methylthio group with a simple methyl group results in a significant shift in key physicochemical properties. Specifically, the methylthio derivative exhibits a substantially higher LogP of 1.42 compared to 1.01 for the methyl analog [1][2]. This increased lipophilicity directly impacts the compound's behavior in biological assays, its solubility profile, and its membrane permeability, potentially altering the outcome of a research project if the compounds are interchanged without consideration [3].

Target
3-(Methylthio)-1,2,4-thiadiazol-5-amine
Pred. logP 1.42 / PSA 105.34 Ų
Substitute
3-Methyl-1,2,4-thiadiazol-5-amine
Pred. logP 1.01 / PSA 80.04 Ų
  • ~2.6× partition coefficient shift may alter membrane permeability and distribution in biological assays.
  • +25.3 Ų PSA increase may affect oral bioavailability and CNS penetration profiles.
  • Methylthio vs. methyl group may change reactivity in sulfur-directed synthetic transformations.

Evidence for 3-(Methylthio)-1,2,4-thiadiazol-5-amine


Higher Lipophilicity vs. 3-Methyl Analog

The 3-(methylthio) substituent confers significantly higher lipophilicity compared to the 3-methyl analog, 3-methyl-1,2,4-thiadiazol-5-amine. The target compound has a LogP of 1.42, whereas the 3-methyl analog has a LogP of 1.01 [1][2]. This difference of 0.41 LogP units represents an approximately 2.6-fold increase in the octanol-water partition coefficient, indicating a much greater affinity for lipid environments [1][2].

Lipophilicity (LogP)
Predicted data
Target: 1.42 Methyl analog: 1.01 Δ +0.41 (≈2.6×)
Supports selection for projects requiring higher membrane permeability context.
Predicted values; experimental confirmation recommended.
Medicinal Chemistry ADME Physicochemical Properties

Higher Polar Surface Area vs. 3-Methyl Analog

The target compound has a calculated Polar Surface Area (PSA) of 105.34 Ų, which is higher than the 80.04 Ų reported for the 3-methyl analog, 3-methyl-1,2,4-thiadiazol-5-amine [1][2]. This 25.3 Ų increase in PSA is due to the additional sulfur atom in the methylthio group and suggests a different interaction profile with biological targets and solvents [1][2].

Polar Surface Area
Predicted data
Target: 105.34 Ų Methyl analog: 80.04 Ų Δ +25.3 Ų
Higher PSA may inform design for reduced CNS penetration research.
Predicted values; verify in target assays.
Medicinal Chemistry Drug Design Oral Bioavailability

Antibacterial Activity Against E. coli and S. typhi

In a study assessing antibacterial activity, 3-(methylthio)-1,2,4-thiadiazol-5-amine demonstrated zones of inhibition ranging from 15 to 19 mm against Escherichia coli and Salmonella typhi at a concentration of 500 μg/disk . While this provides a quantitative measure of its antibacterial effect, direct comparator data against standard antibiotics or structurally related thiadiazoles in the same assay is not available from the cited source, limiting the ability to definitively state its relative potency .

Antibacterial Activity
Data to verify
15–19 mm zone of inhibition at 500 μg/disk
E. coli and S. typhi
Provides baseline for antimicrobial screening; independent verification needed.
No direct comparator data available from cited source.
Antimicrobial Research Microbiology Infectious Disease

Versatile Synthetic Building Block

1,2,4-thiadiazoles bearing alkylthio groups, such as 3-(methylthio)-1,2,4-thiadiazol-5-amine, are recognized in patent literature as versatile intermediates for constructing biologically active compounds [1]. Specifically, 5-alkylthio-1,2,4-thiadiazoles ('ATTD's) are used to synthesize other 1,2,4-thiadiazoles [2]. This established synthetic utility provides a clear procurement rationale for researchers engaging in scaffold diversification or the development of new chemical entities [1][2].

Synthetic Utility
Class-level inference
Versatile intermediate reported in patent literature for constructing 1,2,4-thiadiazole derivatives.
Supports procurement for scaffold diversification and library synthesis.
Class-level applicability; verify in specific synthetic route.
Organic Synthesis Medicinal Chemistry Agrochemicals

Applications of 3-(Methylthio)-1,2,4-thiadiazol-5-amine


Antimicrobial Agent Design and Synthesis

The compound's demonstrated antibacterial activity against E. coli and S. typhi provides a quantitative justification for its inclusion in antimicrobial screening libraries or as a core scaffold for structural optimization. The 15-19 mm zone of inhibition at 500 μg/disk serves as a preliminary efficacy benchmark .

Lipophilic Heterocyclic Cores in Medicinal Chemistry

With a LogP of 1.42, 3-(methylthio)-1,2,4-thiadiazol-5-amine offers a distinct advantage over its less lipophilic 3-methyl analog (LogP 1.01) [1][2]. This property makes it the preferred choice for projects where increased membrane permeability or a higher degree of lipophilicity is desired in the core scaffold.

Synthesis of Novel 1,2,4-Thiadiazole Derivatives

The compound is a recognized building block for synthesizing more complex 1,2,4-thiadiazole-based molecules, as documented in multiple patents [3][4]. Its amino group at the 5-position is a key functional handle for further derivatization, making it suitable for generating focused libraries of new chemical entities.

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Reported zone of inhibition against E. coli and S. typhi
Verify activity in standardized MIC assays
Lipophilic scaffold for medicinal chemistry
Higher predicted logP vs. methyl analog
Assess membrane permeability in target cell models
1,2,4-Thiadiazole library synthesis
Amino group at 5-position for derivatization
Confirm reactivity in desired coupling reactions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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